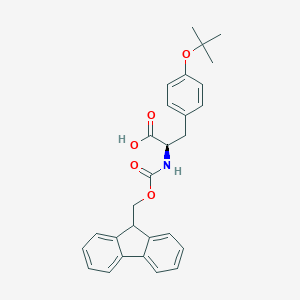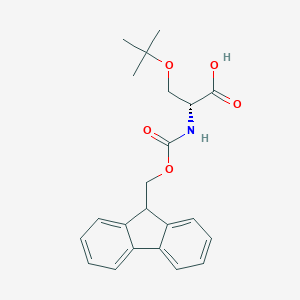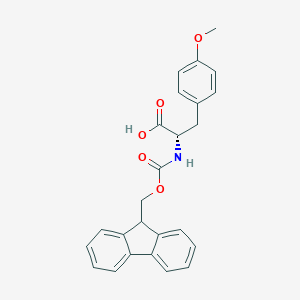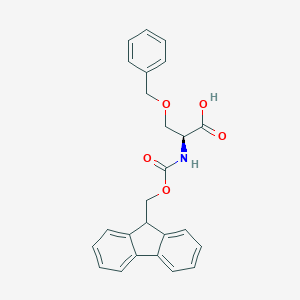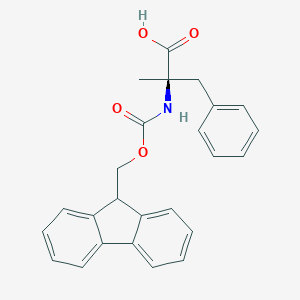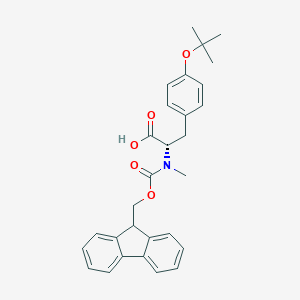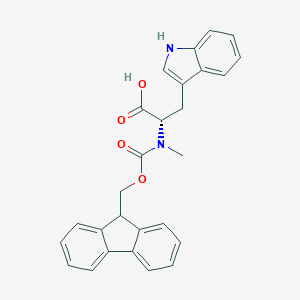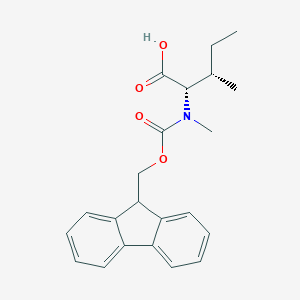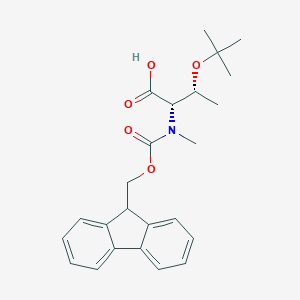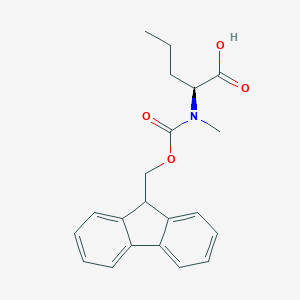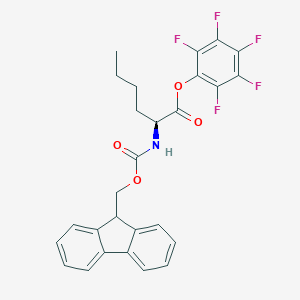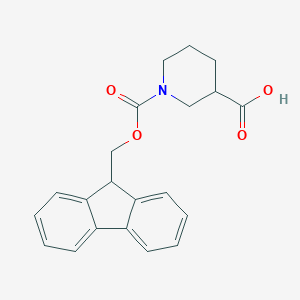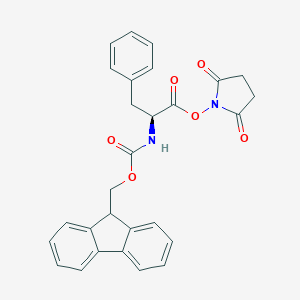
Fmoc-Phe-OSu
描述
The compound 9-fluorenylmethyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) is a derivative of phenylalanine, an essential amino acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, while the N-hydroxysuccinimide ester (OSu) facilitates the coupling reaction with other amino acids.
科学研究应用
Chemistry
Fmoc-Phe-OSu is extensively used in the synthesis of peptides and proteins. It serves as a key intermediate in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Medicine
This compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines. Its role in the synthesis of bioactive peptides makes it a valuable tool in medicinal chemistry .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide drugs and diagnostic reagents. It is also employed in the development of novel biomaterials and drug delivery systems .
作用机制
Target of Action
Fmoc-Phe-OSu, or 9-fluorenylmethylsuccinimidyl carbonate, primarily targets amine groups . It is frequently used as a protecting group for amines in organic synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through Fmoc-OSu . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS), where it acts as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
The removal of the fmoc group using h2/pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield . This protection is crucial for preventing undesired side reactions during peptide synthesis .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the use of strictly controlled piperidine is avoided by using a solution of 20% piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection . Additionally, the Fmoc group has an approximate half-life of 6 seconds in this solution .
生化分析
Biochemical Properties
Fmoc-Phe-OSu is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . It has been found that the collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been shown that this compound can form hydrogels that are important in biomedical applications . These hydrogels have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with L-phenylalanine in the presence of a base, followed by the reaction with N-hydroxysuccinimide (NHS) to form the ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide and bases like triethylamine or diisopropylethylamine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
化学反应分析
Types of Reactions
Fmoc-Phe-OSu primarily undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester reacts with the amino group of another amino acid to form a peptide bond. This reaction is facilitated by the presence of a base, which deprotonates the amino group, making it more nucleophilic .
Common Reagents and Conditions
Bases: Triethylamine, diisopropylethylamine
Solvents: Dichloromethane, dimethylformamide
Reaction Conditions: Typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Major Products
The major product of the reaction between this compound and an amino acid is a peptide bond formed between the phenylalanine residue and the incoming amino acid. The byproduct is N-hydroxysuccinimide , which is usually removed by washing with an appropriate solvent .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHZQQUTCVLGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473928 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101214-43-1 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



